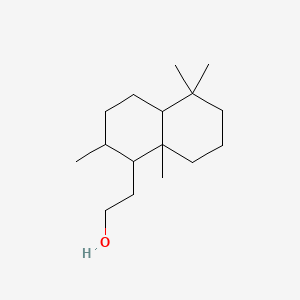
Decahydro-2,5,5,8a-tetramethylnaphthalene-1-ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Decahydro-2,5,5,8a-tetramethylnaphthalene-1-ethanol typically involves the hydrogenation of sclareol, a naturally occurring diterpene alcohol. The hydrogenation process is carried out under specific conditions, including the use of a suitable catalyst such as palladium on carbon (Pd/C) and hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same hydrogenation reaction but is optimized for efficiency and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
Decahydro-2,5,5,8a-tetramethylnaphthalene-1-ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of different alcohol derivatives.
Substitution: Formation of halogenated compounds or other substituted derivatives.
Aplicaciones Científicas De Investigación
Decahydro-2,5,5,8a-tetramethylnaphthalene-1-ethanol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities and interactions with various biological targets.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Mecanismo De Acción
The mechanism of action of Decahydro-2,5,5,8a-tetramethylnaphthalene-1-ethanol involves its interaction with specific molecular targets and pathways. It is known to act as a reversible activator of adenylate cyclase, an enzyme involved in the regulation of cyclic AMP (cAMP) levels in cells. This activation leads to various downstream effects, including modulation of cellular signaling pathways and physiological responses .
Comparación Con Compuestos Similares
Similar Compounds
Sclareol: The precursor to Decahydro-2,5,5,8a-tetramethylnaphthalene-1-ethanol, also a diterpene alcohol.
Labdane Diterpenes: A class of compounds with similar structures and properties.
Uniqueness
This compound is unique due to its specific structure and the presence of the hydroxyl group, which imparts distinct chemical and biological properties. Its ability to act as a reversible activator of adenylate cyclase sets it apart from other similar compounds .
Propiedades
Número CAS |
53779-41-2 |
|---|---|
Fórmula molecular |
C16H30O |
Peso molecular |
238.41 g/mol |
Nombre IUPAC |
2-(2,5,5,8a-tetramethyl-1,2,3,4,4a,6,7,8-octahydronaphthalen-1-yl)ethanol |
InChI |
InChI=1S/C16H30O/c1-12-6-7-14-15(2,3)9-5-10-16(14,4)13(12)8-11-17/h12-14,17H,5-11H2,1-4H3 |
Clave InChI |
ZWDUZFUFYAXULG-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2C(CCCC2(C1CCO)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















